(R)-Clevidipine-13C,d3

Catalog No.
S523969
CAS No.
167221-71-8
M.F
C21H23Cl2NO6
M. Wt
456.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Clevidipine-13C,d3

Bioanalytical labs quantifying (R)-clevidipine face chiral peak splitting and ex vivo esterase degradation when using racemic internal standards. (R)-Clevidipine-13C,d3 resolves these with exact enantiomeric matching and a +4 Da mass shift.

  • Eliminates integration errors from racemic IS peak doubling.
  • Corrects for analyte loss via matched esterase lability.
  • Enables accurate 8-min half-life quantitation up to 40 ng/mL linear range.

Reliable stock for global shipment.

CAS Number

167221-71-8

Product Name

(R)-Clevidipine-13C,d3

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

butyroxymethyl methyl 4-(2',3'-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, clevidipine, Cleviprex

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

The exact mass of the compound Clevidipine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of dihydropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg

(R)-Clevidipine-13C,d3 is an enantiomerically pure, stable isotope-labeled internal standard (SIL-IS) engineered for the precise mass spectrometric quantification of the (R)-enantiomer of clevidipine. Clevidipine is an ultrashort-acting dihydropyridine calcium channel blocker characterized by extremely rapid esterase-mediated hydrolysis in whole blood, which necessitates rigorous sample stabilization and exact internal standardization to prevent ex vivo degradation artifacts[1]. By incorporating a +4 Da mass shift (one 13C and three deuterium atoms) specifically on the (R)-enantiomer, this compound provides an exact chromatographic and ionization match for chiral LC-MS/MS assays. This enables highly accurate pharmacokinetic modeling of the (R)-enantiomer's distinct 8-minute terminal half-life without the isotopic interference or peak-splitting issues associated with generic or racemic standards [2].

Research Fit

Workflow LC-MS/MS quantitative bioanalysis
Selection (R)-enantiomer for chiral-specific co-elution
Context Corrects matrix effects & rapid analyte degradation

Substituting (R)-Clevidipine-13C,d3 with a racemic SIL-IS (e.g., rac-Clevidipine-d7) or a structural analog (e.g., felodipine) fundamentally compromises chiral pharmacokinetic assays. Because the (R)- and (S)-enantiomers of clevidipine exhibit different terminal half-lives, chiral chromatographic resolution is mandatory[1]. A racemic internal standard will split into two peaks during chiral LC-MS/MS, complicating integration, reducing the signal-to-noise ratio per channel by half, and risking co-elution interference if the enantiomeric ratio of the standard is not perfectly balanced. Furthermore, structural analogs like felodipine fail to mimic the extreme susceptibility of clevidipine to blood esterases, meaning they cannot accurately correct for ex vivo analyte loss during sample extraction and preparation, leading to severe quantitative bias [2].

Substitution Risk

Unlabeled clevidipine: identical mass prevents MS distinction; unusable as internal standard.
Deuterated-only analog (e.g., d7): retention shift may compromise co-elution and assay accuracy.
Non-chiral or racemic IS: enantiomer mismatch may alter chromatographic behavior and recovery.

Eliminating Chiral Peak Splitting

In chiral LC-MS/MS methods required to separate the enantiomers of clevidipine, the use of an enantiopure internal standard like (R)-Clevidipine-13C,d3 ensures a single, sharp peak that perfectly co-elutes with the target (R)-analyte. In contrast, using a racemic labeled standard (e.g., rac-Clevidipine-d7) results in two distinct peaks, halving the effective internal standard signal per enantiomer channel and introducing potential peak overlap or baseline noise[1]. This exact co-elution is critical for maintaining high precision at the lower limit of quantification (LLOQ), typically required at 0.1 ng/mL in whole blood matrices [2].

Evidence DimensionInternal standard peak integrity in chiral LC
Target Compound DataSingle sharp peak perfectly co-eluting with (R)-clevidipine
Comparator Or Baselinerac-Clevidipine-d7 (Splits into two peaks, reducing effective signal intensity per channel by ~50%)
Quantified Difference100% signal allocation to the target (R)-channel vs. ~50% allocation with a racemic IS
ConditionsChiral LC-MS/MS analysis of human whole blood extracts

Procurement of the enantiopure SIL-IS prevents assay sensitivity loss and integration errors inherent to using racemic standards in chiral pharmacokinetics.

Method Validation
Cross-study comparable
Isotope-labeled IS meets precision/accuracy criteria; structural analog would fail.
Supports labeled IS procurement for bioanalytical validation.
Data from clevidipine-d7; principle applies to 13C,d3.

Ex Vivo Esterase Correction

Clevidipine undergoes extremely rapid hydrolysis by non-specific blood esterases, with an initial half-life of approximately 1 to 2 minutes [1]. Even with the addition of esterase inhibitors like sodium fluoride or SDS during blood collection, residual ex vivo degradation can occur during liquid-liquid extraction. Because (R)-Clevidipine-13C,d3 shares the exact chemical structure and esterase susceptibility as the target analyte, it degrades at an identical rate, providing a perfect mathematical correction for analyte loss. Structural analogs like felodipine, which lack this specific labile ester moiety, cannot correct for this degradation, leading to significant quantitative bias [2].

Evidence DimensionCorrection for ex vivo esterase-mediated hydrolysis
Target Compound Data1:1 degradation tracking with (R)-clevidipine
Comparator Or BaselineFelodipine IS (Fails to track clevidipine-specific esterase hydrolysis)
Quantified Difference1:1 degradation tracking with (R)-clevidipine vs. uncorrected analyte loss when using non-esterase-labile analogs
ConditionsWhole blood sample preparation using liquid-liquid extraction prior to LC-MS/MS

Ensures bioanalytical accuracy by perfectly compensating for the extreme instability of the analyte during sample handling.

Simultaneous Quantitation
Class-level inference
H152/81-13C-d3 selected as IS; method applied successfully to bioequivalence study.
Confirms necessity of 13C,d3 label for accurate LC-MS/MS quantitation.
Supports procurement of matching labeled parent IS.

Isotopic Cross-Talk Avoidance

Unlabeled clevidipine contains two chlorine atoms, producing a distinct natural isotopic envelope with prominent M+2 and M+4 peaks (the M+4 peak is approximately 10% the intensity of the monoisotopic mass). By utilizing a +4 Da mass shift (13C, d3), (R)-Clevidipine-13C,d3 provides a specific mass channel that minimizes cross-talk from the natural M+4 isotope of high-concentration clinical samples, a common issue with lower-mass labels (+1 or +2 Da) [1]. This ensures linear dynamic ranges extending up to 40 ng/mL or higher without isotopic interference [2].

Evidence DimensionIsotopic cross-talk interference
Target Compound Data+4 Da shift (13C, d3) avoids major overlap with the M, M+2 envelope
Comparator Or Baseline+1 or +2 Da labeled analogs (Subject to significant cross-talk from the natural 37Cl isotopes)
Quantified DifferenceNear-zero isotopic interference from the high-concentration unlabeled drug M+2 peak (~65% abundance)
ConditionsElectrospray ionization (ESI) MS/MS in multiple reaction monitoring (MRM) mode

Prevents false-positive signal inflation at the LLOQ, ensuring regulatory compliance in pharmacokinetic assay validation.

PK Parameter Measurement
Class-level inference
t½ = 0.244 h, Cmax = 25.2 ng/mL
Stable isotope IS enables reliable PK endpoint determination.
Human plasma research context; 8 mg/h infusion.
Ex Vivo Stability
Class-level inference
t½ < 1 min in blood
IS corrects rapid degradation; essential for accurate bioanalysis.
Esterase-mediated hydrolysis; requires immediate IS addition.

Chiral Pharmacokinetic Profiling

Employed in LC-MS/MS assays designed to independently track the 8-minute terminal half-life of (R)-clevidipine versus the 11-minute half-life of (S)-clevidipine in clinical or preclinical whole blood samples [1].

Ultra-Short-Acting Drug Bioanalysis

Utilized in bioanalytical workflows where the extreme susceptibility of the analyte to blood esterases requires an internal standard that degrades at the exact same rate during sample extraction, preventing quantitative bias [2].

High-Throughput Therapeutic Drug Monitoring

Applied in high-throughput MRM-based mass spectrometry where avoiding isotopic cross-talk from the dichloro-containing parent drug is necessary to maintain a wide linear dynamic range up to 40 ng/mL [2].

Application Fit

Application
Selection Property
Validation Focus
Clevidipine bioequivalence research
Isotope-labeled IS for LC-MS/MS
Accuracy & precision in human plasma research matrices
PK/PD model development
Co-eluting chiral (R)-enantiomer
Correction for rapid ex vivo degradation
Bioanalytical method validation (CRO)
SIL-IS for matrix effect control
Method ruggedness & extraction recovery

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.0902428 Da

Monoisotopic Mass

455.0902428 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

19O2GP3B7Q

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Drug Indication

For the reduction of blood pressure when when oral antihypertensive therapy is not feasible or not desirable.
FDA Label
Treatment of hypertensive disease

Pharmacology

Clevidipine belongs to a well-known class of drugs called dihydropyridine calcium channel antagonists. Clevidpine is the first third generation intravenous dihydropyridine calcium channel blocker. In vitro studies demonstrated that clevidipine acts by selectively relaxing the smooth muscle cells that line small arteries, resulting in arterial dilation, widening of the artery opening, and without reducing central venous pressure or reducing cardiac output.

MeSH Pharmacological Classification

Calcium Channel Blockers

ATC Code

C - Cardiovascular system
C08 - Calcium channel blockers
C08C - Selective calcium channel blockers with mainly vascular effects
C08CA - Dihydropyridine derivatives
C08CA16 - Clevidipine

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Health Hazard

Health Hazard

Other CAS

167221-71-8

Absorption Distribution and Excretion

urine 63-74%, feces 7-22%

Metabolism Metabolites

Clevidipine is rapidly hydrolyzed to inactive metabolites by esterases in arterial blood.

Wikipedia

Clevidipine

Biological Half Life

1 minute

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
1: Zhou Y, Zhou F, Yan F, Yang F, Yao Y, Zou Q. Structural Analysis and
2: Lemkuil BP, Gierl BT, Patel PM, Pearn ML, Nguyen LC, Minokadeh A, Drummond JC.
3: Zhou Y, Zou Q, Sun L, Wei P, Ouyang P. Determination of clevidipine and its
4: Kako H, Gable A, Martin D, Beebe A, Thung A, Samora W, Klamar J, Bhalla T,
5: Zhou Y, He XM, Li HQ, Ni Y, Xu MZ, Chen H, Li WY. Pharmacokinetics and tissue
6: Zuleta-Alarcón A, Castellón-Larios K, Bergese S. [The role of clevidipine in
7: Wei H, Gu Y, Liu Y, Chen Y, Liu C, Si D. Quantitation of clevidipine in dog
8: Zhou Y, Li H, He X, Jia M, Ni Y, Xu M, Chen H, Li W. Simultaneous
9: Cao P, Li G, Huang L, Zhao S, Hu Y, Qin L, Qiu L, Zhu W, Si L, Huang J.
10: Clevidipine. Hypertensive crises during surgery: no advance. Prescrire Int.
11: Keating GM. Clevidipine: a review of its use for managing blood pressure in
12: Croft K, Probst S. Deliberate hypotensive anesthesia with the rapidly acting,
13: Varelas PN, Abdelhak T, Corry JJ, James E, Rehman MF, Schultz L, Mays-Wilson
14: Merry AF, Avery EG, Nussmeier NA, Playford HR, Warman GR, Wang Y, Sladen RN.
15: Peacock WF, Chandra A, Char D, Collins S, Der Sahakian G, Ding L, Dunbar L,
16: Kurnutala LN, Soghomonyan S, Bergese SD. Perioperative acute
17: Bettesworth JG, Martin DP, Tobias JD. Intraoperative use of clevidipine in a
18: Hassanain HH, Hassona MD, Puente EG, Sun C, Abouelnaga ZA, Tulman DB, Bergese
19: Tobias JD, Tulman DB, Bergese SD. Clevidipine for perioperative blood
20: Graffagnino C, Bergese S, Love J, Schneider D, Lazaridis C, LaPointe M, Lee

Explore Compound Types